molecular formula C11H15NO B1324164 1-Ethylpropyl 2-pyridyl ketone CAS No. 860705-36-8

1-Ethylpropyl 2-pyridyl ketone

Cat. No.: B1324164
CAS No.: 860705-36-8
M. Wt: 177.24 g/mol
InChI Key: ACDGHWSNVLZLRV-UHFFFAOYSA-N
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Description

1-Ethylpropyl 2-pyridyl ketone is a chemical compound that belongs to the family of pyridine ketones. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 70-72°C. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-Ethylpropyl 2-pyridyl ketone is widely used in scientific research due to its versatile chemical properties. It appears in bioactive molecules and natural products and serves as a precursor for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands used in asymmetric catalysis . Additionally, it is employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Safety and Hazards

Safety data sheets indicate that 1-Ethylpropyl 2-pyridyl ketone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

1-Ethylpropyl 2-pyridyl ketone has potential applications in various fields of research and industry. Its use as a precursor for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis suggests potential future directions in the field of organic synthesis .

Biochemical Analysis

Biochemical Properties

1-Ethylpropyl 2-pyridyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and muscle contraction . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. In vitro and in vivo studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, such as altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At high doses, this compound can cause toxicity, leading to symptoms such as liver damage and neurological deficits. Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and efficacy in biochemical assays .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpropyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with commercially available esters. The 2-lithiopyridine is formed by Br/Li exchange and reacts with the esters to obtain 2-pyridyl ketones in good yield at short reaction times . This method is rapid, reliable, and cost-efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow chemistry. This method integrates traditional synthesis operations and speeds up the process, making it environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpropyl 2-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyridyl ketones.

Comparison with Similar Compounds

  • Methyl 2-pyridyl ketone
  • Phenyl-2-pyridyl ketone

Comparison: 1-Ethylpropyl 2-pyridyl ketone is unique due to its specific alkyl chain, which can influence its solubility and reactivity compared to other pyridyl ketones. The presence of the ethylpropyl group can also affect the compound’s steric and electronic properties, making it distinct in its applications and reactivity .

Properties

IUPAC Name

2-ethyl-1-pyridin-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDGHWSNVLZLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641994
Record name 2-Ethyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860705-36-8
Record name 2-Ethyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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